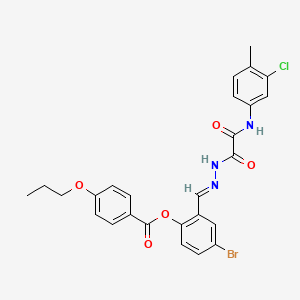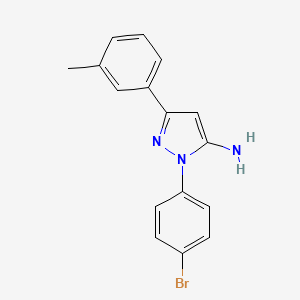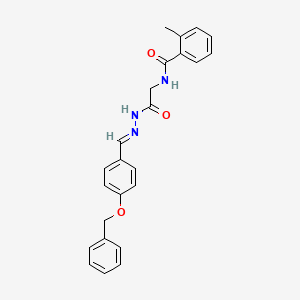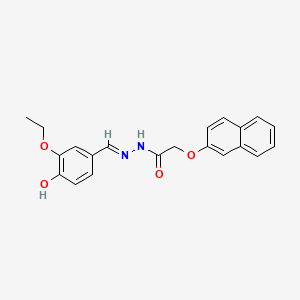
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 764656-94-2
Molecular Weight: 538.402 g/mol
This compound belongs to the class of benzoates and contains both bromine and carbohydrazide functional groups. It is synthesized through specific routes, and its applications span various scientific fields.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps:
Acylation: The reaction of with an (such as ) leads to the formation of the acylated intermediate.
Hydrazinolysis: The acylated intermediate reacts with to form the corresponding .
Bromination: The carbohydrazide is then brominated using or a brominating agent.
Coupling Reaction: Finally, the brominated carbohydrazide is coupled with to yield the desired product.
Industrial Production: Industrial-scale production methods for this compound are proprietary and may involve variations of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., , , or ).
Reduction: Reduction of the carbonyl group may occur under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents include sodium hydroxide , hydrazine hydrate , and reducing agents .
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Materials Science: Its unique structure could contribute to novel materials.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, similar compounds include:
4-Methylbenzoate analog: 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate.
Iodinated analog: 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Chlorinated analog: 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Propiedades
Número CAS |
764656-94-2 |
|---|---|
Fórmula molecular |
C26H24BrN3O5 |
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-2-14-34-22-11-8-18(9-12-22)25(32)28-17-24(31)30-29-16-20-15-21(27)10-13-23(20)35-26(33)19-6-4-3-5-7-19/h3-13,15-16H,2,14,17H2,1H3,(H,28,32)(H,30,31)/b29-16+ |
Clave InChI |
OOOOOLAIVWTIHF-MUFRIFMGSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)


![(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)



